molecular formula C6H10Cl3NO B150492 tert-Butyl 2,2,2-trichloroacetimidate CAS No. 98946-18-0

tert-Butyl 2,2,2-trichloroacetimidate

Cat. No.: B150492
CAS No.: 98946-18-0
M. Wt: 218.5 g/mol
InChI Key: CQXDYHPBXDZWBA-UHFFFAOYSA-N
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Description

tert-Butyl 2,2,2-trichloroacetimidate: is a chemical compound widely used as a reagent in organic synthesis. It is primarily employed for the preparation of tert-butyl esters and ethers under mild conditions, offering high yields. This compound is a white solid that is soluble in organic solvents, particularly nonpolar ones like cyclohexane .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with tert-butyl alcohol in the presence of a base. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yields .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2,2-trichloroacetimidate primarily undergoes substitution reactions. It is used to convert alcohols and carboxylic acids into their respective ethers and esters .

Common Reagents and Conditions:

    Reagents: Alcohols, carboxylic acids, bases (e.g., sodium hydroxide, potassium carbonate)

    Conditions: Mild temperatures, nonpolar solvents (e.g., cyclohexane)

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 2,2,2-trichloroacetimidate involves the nucleophilic attack of the alcohol or carboxylic acid on the carbon atom of the trichloroacetimidate group. This results in the formation of a tert-butyl ether or ester, with the release of trichloroacetamide as a byproduct . The molecular targets and pathways involved are primarily related to the formation of stable tert-butyl protecting groups in organic molecules .

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • Trichloroacetonitrile
  • Di-tert-butyl peroxide
  • tert-Butanol
  • tert-Butyl methyl ether

Uniqueness: tert-Butyl 2,2,2-trichloroacetimidate is unique due to its ability to form tert-butyl esters and ethers under mild conditions with high yields. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring the protection of hydroxyl and carboxyl groups .

Properties

IUPAC Name

tert-butyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXDYHPBXDZWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370451
Record name tert-Butyl 2,2,2-trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98946-18-0
Record name tert-Butyl 2,2,2-trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2,2,2-trichloroacetimidate
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Synthesis routes and methods

Procedure details

Potassium t-butoxide (1M in t-butanol), 69 mL (0.069 mole), was dissolved in diethyl ether, 69 mL. This solution was added dropwise, over 30 minutes, to a cold, 0° C., solution of trichloroacetonitrile, 100 g (0.69 mole), in diethyl ether, 69 mL. The mixture was allowed to warm to room temperature over one hour, and was then stirred for an additional hour with heating at reflux. The mixture was cooled to room temperature and evaporated under reduced pressure to yield an oil. The oil was dissolved in hexanes, 140 mL, and filtered to remove potassium salts. The filtrate was evaporated under reduced pressure and the residue was vacuum distilled. The fraction distilling at 2.4 mm Hg and 40° C. was collected. The yield was 105 g, 69% based on trichloroacetonitrile. 1H nmr (300 MHz CDCl3) δ (ppm): 1.58, (s, 9H), 8.21 (br, s, 1H). 13C (75.45 MHz, CDCl3) δ (ppm): 27.23, 83.86, 92.78, 160.33. (Armstrong et al.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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